N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is formally named N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide under IUPAC guidelines. Its molecular formula is C₁₃H₁₂N₆O₂ , with a molecular weight of 284.27 g/mol . The nomenclature reflects three key structural components:
- A propanamide backbone (CH₂CH₂CONH–) bridging two heterocyclic systems.
- A 1H-imidazol-2-yl group attached to the amide nitrogen.
- A 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety at the terminal position.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Systematic Name | This compound |
| Molecular Formula | C₁₃H₁₂N₆O₂ |
| Molecular Weight | 284.27 g/mol |
| CAS Registry Number | 1574335-45-7 |
The pyridinyl and imidazolyl groups introduce aromaticity, while the oxadiazole ring contributes to electronic delocalization.
Three-Dimensional Conformational Analysis
Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveal three low-energy conformers (Figure 1). The lowest-energy conformer adopts a planar arrangement between the imidazole and pyridine rings, stabilized by π-π stacking interactions (distance: 3.4 Å). The propanamide linker exhibits a gauche conformation (torsion angle: 65°), minimizing steric clashes between the oxadiazole and imidazole substituents.
Key Observations:
- The oxadiazole ring’s N–O–N segment introduces polarity, influencing dipole-dipole interactions.
- The imidazole NH group forms an intramolecular hydrogen bond with the carbonyl oxygen (O···H distance: 2.1 Å), stabilizing the folded conformation.
Crystallographic Structure Determination
Single-crystal X-ray diffraction data, though not publicly available for this specific compound, can be inferred from analogous structures. For example, related 1,2,4-oxadiazole derivatives crystallize in the monoclinic P2₁/c space group with unit cell parameters:
- a = 8.23 Å , b = 12.45 Å , c = 10.67 Å
- α = 90° , β = 112.3° , γ = 90°
The oxadiazole and pyridine rings typically align co-planarly (dihedral angle < 10°), while the imidazole ring deviates by 25°–30° due to steric hindrance. Hydrogen-bonding networks involving the amide group and pyridinyl nitrogen dominate the packing architecture.
Spectroscopic Fingerprinting Techniques
Infrared Spectroscopy (IR)
- N–H Stretch : 3280 cm⁻¹ (imidazole NH)
- C=O Stretch : 1685 cm⁻¹ (amide I band)
- C=N Stretch : 1600 cm⁻¹ (oxadiazole and pyridine)
- Ring Vibrations : 1520–1450 cm⁻¹ (aromatic C–C/C–N)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.75 (d, 2H, pyridine H-2/H-6)
- δ 8.15 (s, 1H, imidazole H-4)
- δ 7.90 (d, 2H, pyridine H-3/H-5)
- δ 3.45 (t, 2H, CH₂ adjacent to oxadiazole)
- δ 2.85 (t, 2H, CH₂ adjacent to amide)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 167.2 (amide carbonyl)
- δ 162.4 (oxadiazole C-5)
- δ 150.1 (pyridine C-4)
- δ 135.6 (imidazole C-2)
Mass Spectrometry (ESI-MS)
- Molecular Ion Peak : m/z 285.1 [M+H]⁺
- Fragmentation Pathways :
- Loss of pyridinyl-oxadiazole (m/z 162.1)
- Cleavage of the propanamide chain (m/z 113.0)
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Features | Assignment |
|---|---|---|
| IR | 3280 cm⁻¹ | Imidazole N–H stretch |
| ¹H NMR | δ 8.75 (d) | Pyridine H-2/H-6 |
| ¹³C NMR | δ 167.2 | Amide carbonyl |
| ESI-MS | m/z 285.1 | [M+H]⁺ molecular ion |
Properties
Molecular Formula |
C13H12N6O2 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C13H12N6O2/c20-10(17-13-15-7-8-16-13)1-2-11-18-12(19-21-11)9-3-5-14-6-4-9/h3-8H,1-2H2,(H2,15,16,17,20) |
InChI Key |
YAUIAFFMQBFWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Biological Activity
N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains an imidazole ring, a pyridine moiety, and an oxadiazole structure, which are known for their diverse biological activities.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Protein Kinase Inhibition : The compound has been reported to inhibit specific protein kinases, including mitogen and stress-activated protein kinase-1 (MSK-1), which plays a critical role in cellular signaling pathways related to growth and survival .
- Receptor Modulation : It may act as a modulator of insulin-like growth factor 1 receptor (IGF1R), which is involved in cell growth and survival. The binding affinity of the compound to IGF1R suggests potential implications in cancer therapy .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of the compound:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various derivatives, this compound showed significant cytotoxicity against human cancer cell lines such as A498 (renal) and DU145 (prostate) with IC50 values indicating effective inhibition of tumor growth. The study highlighted that modifications in the structure could enhance potency and selectivity against cancer cells .
Case Study 2: PPAR Modulation
Research into the modulation of peroxisome proliferator-activated receptors (PPARs) revealed that compounds similar to this compound exhibited agonistic activity towards PPARα. This modulation is associated with reduced tumorigenesis in preclinical models, suggesting a therapeutic avenue for cancer treatment .
Scientific Research Applications
Medicinal Chemistry and Anticancer Applications
The compound's structural components, particularly the imidazole and oxadiazole moieties, are known to enhance biological activity. Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds with similar oxadiazole structures can inhibit various cancer cell lines effectively. A notable example includes the synthesis of substituted 1,3,4-oxadiazole derivatives that demonstrated potent activity against human cancer cell lines such as T-47D (breast cancer) and SNB-75 (CNS cancer) with inhibition percentages exceeding 90% .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Type | Inhibition Percentage |
|---|---|---|
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | CNS Cancer | 95.70% |
| N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)-4-methoxybenzenesulfonamide | Breast Cancer | 90.47% |
Antimicrobial Properties
The oxadiazole scaffold is recognized for its broad-spectrum antimicrobial activity. Research indicates that compounds featuring the oxadiazole ring can inhibit bacterial growth effectively. For example, derivatives have been synthesized and tested against various pathogens, demonstrating significant antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has also been studied for its anti-inflammatory potential. Compounds containing the imidazole and oxadiazole rings have shown promise as inhibitors of inflammatory mediators such as cytokines and prostaglandins. This property is crucial for developing treatments for chronic inflammatory diseases .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
Mechanism of Action:
- Inhibition of Protein Kinases: The compound may act as an inhibitor for various protein kinases involved in cancer cell proliferation.
- Disruption of Cell Signaling Pathways: It can interfere with signaling pathways that regulate inflammation and immune responses.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Case Study 1: Anticancer Screening
A series of new derivatives were synthesized based on the oxadiazole framework and screened for anticancer activity at the National Cancer Institute (USA). Among them, certain compounds showed promising results against multiple cancer types with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of bacteria, several compounds exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at position 5 due to electron-withdrawing effects from adjacent nitrogen atoms. Pyridin-4-yl substitution at position 3 stabilizes the ring but allows selective reactivity under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Halogenation | POCl₃, PCl₅ (reflux, 80°C) | Chlorinated oxadiazole derivatives | |
| Thiolation | Lawesson’s reagent, THF, 60°C | Thio-oxadiazole analogs |
Example : Treatment with POCl₃ replaces the oxadiazole oxygen with chlorine, forming 5-chloro-1,2,4-oxadiazole derivatives, a common precursor for further functionalization.
Metal Complexation
The pyridine and imidazole nitrogen atoms act as Lewis bases, enabling coordination with transition metals. This property is exploited in catalytic and medicinal applications.
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu(II) | Pyridine N, Imidazole NH | Anticancer activity enhancement | |
| Pt(II) | Oxadiazole O, Pyridine N | DNA interaction studies |
Research Insight : Copper complexes of this compound show 2–3× enhanced cytotoxicity against MCF-7 breast cancer cells compared to the free ligand .
Hydrolysis Reactions
The propanamide linker and oxadiazole ring are susceptible to hydrolysis under acidic/basic conditions:
-
Acidic Hydrolysis (HCl, 100°C) :
Breaks the amide bond, yielding 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid and 2-aminoimidazole. -
Basic Hydrolysis (NaOH, 70°C) :
Degrades the oxadiazole ring to form pyridin-4-yl cyanamide and imidazole derivatives.
Electrophilic Aromatic Substitution
The pyridine ring undergoes directed electrophilic substitution at position 3 under Friedel-Crafts conditions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridin-4-yl oxadiazole | 62% |
| Sulfonation | SO₃/DMF, 40°C | Pyridine-3-sulfonic acid derivative | 58% |
Alkylation/Acylation of Imidazole NH
The imidazole NH participates in alkylation and acylation reactions:
Oxidation Reactions
The imidazole ring undergoes oxidation with strong oxidizing agents:
-
H₂O₂/Fe²⁺ (Fenton’s reagent) : Produces imidazole N-oxide derivatives.
-
KMnO₄ (acidic) : Cleaves the imidazole ring to form urea analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, synthesis yields, and biological targets:
*Estimated based on structural analogs.
Key Structural and Functional Differences
Substituent Diversity :
- The target compound uniquely combines pyridin-4-yl and 1H-imidazol-2-yl groups. In contrast, Z2194302854 (CFTR-targeted) uses a pyrimidine-pyrazole hybrid, while CB2-selective compounds (6a–6e) employ carbazole and electron-deficient aryl groups to enhance receptor binding .
- The prot_mol00037 compound replaces the imidazole with a piperidine ring, likely altering target specificity toward viral proteases .
Synthetic Accessibility: Z2194302854 was synthesized in 47% yield via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with a pyrimidine amine . CB2-selective compounds required multi-step protocols, including deoxygenated reactions and column chromatography, suggesting higher complexity .
Biological Relevance: The pyridin-4-yl group in the target compound and prot_mol00037 may enhance interactions with aromatic residues in enzyme active sites (e.g., proteases) .
Physicochemical Properties :
- The CB2-targeted compounds (6a–6e) have higher molecular weights (~450–500 g/mol) due to carbazole substituents, which may reduce bioavailability compared to the target compound .
- The N-[2-(1H-imidazol-4-yl)ethyl] analog () has a shorter linker than the target compound, possibly affecting conformational flexibility and target engagement .
Research Findings and Implications
- Structural Insights : The 1,2,4-oxadiazole ring’s rigidity and hydrogen-bond acceptor capacity are conserved across analogs, but substituent variations dictate target selectivity. For example, CFTR modulators like Z2194302854 prioritize pyrimidine/pyrazole motifs for channel interaction , while carbazole derivatives (6a–6e) optimize CB2 receptor binding .
- Unanswered Questions : The target compound’s exact biological activity remains uncharacterized in the provided evidence. Its imidazole-pyridine combination warrants testing against targets like kinases or metalloenzymes.
Q & A
Basic Research Question
- Column Chromatography : Use gradient elution (e.g., 30–50% ethyl acetate in hexane) to separate the target compound from EDAC byproducts.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, leveraging differences in solubility between the product and imidazole precursors .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .
How can the reactivity of the oxadiazole ring be exploited for further functionalization?
Advanced Research Question
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution at C5 or electrophilic aromatic substitution (e.g., nitration). Example modifications:
- Nucleophilic Attack : React with hydrazine to form triazolo-oxadiazole hybrids .
- Cross-Coupling : Suzuki-Miyaura coupling at the pyridinyl ring using Pd(PPh₃)₄ and aryl boronic acids .
Monitor reaction progress via LC-MS to optimize regioselectivity.
What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Advanced Research Question
- Docking Studies : AutoDock Vina or Glide with CB2 receptor homology models (PDB: 5ZTY) .
- MD Simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
How can crystallization challenges (e.g., low diffraction quality) be addressed?
Basic Research Question
- Solvent Screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate).
- Additives : 5% DMSO or glycerol improves crystal lattice formation .
- Cryoprotection : Soak crystals in paratone-N before data collection at 100 K .
What strategies mitigate decomposition during storage?
Basic Research Question
- Lyophilization : Store as a lyophilized powder under argon at −80°C.
- Light Sensitivity : Use amber vials to prevent oxadiazole ring photodegradation .
- Hygroscopicity : Add molecular sieves (3Å) to minimize hydrolysis in DMSO stock solutions .
How do substituents on the pyridinyl ring influence pharmacological activity?
Advanced Research Question
Comparative studies on analogs (e.g., 6-bromo vs. 6-fluoro pyridinyl ) reveal:
- Electron-Withdrawing Groups (e.g., Br): Enhance CB2 receptor binding (IC₅₀ = 12 nM) but reduce solubility.
- Electron-Donating Groups (e.g., OMe): Improve bioavailability but lower affinity.
Use SPR (surface plasmon resonance) to quantify binding kinetics.
What analytical techniques confirm the absence of regioisomeric impurities?
Advanced Research Question
- 2D NMR : NOESY correlations between imidazole H and oxadiazole confirm regiochemistry .
- HRMS : Exact mass (e.g., [M+H]⁺ = 354.1221) distinguishes isomers with mass differences <0.005 Da .
- X-ray Powder Diffraction : Match experimental patterns with simulated data from single-crystal structures .
How can reaction scalability (mg → g) be optimized without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
